molecular formula C11H14O B8276029 5,6-Dimethyl-1-indanol

5,6-Dimethyl-1-indanol

Cat. No. B8276029
M. Wt: 162.23 g/mol
InChI Key: FWYWKLULFJCQEB-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

A 1 L three-neck round bottom flask equipped with a condenser, mechanical stirrer, nitrogen inlet and a thermometer was charged with 5,6-dimethyl-1-indanol (41.25 g, 0.254 mol), toluene (250 mL), pyridine (250 mL, 3.1 mol), and p-toluenesulfonyl chloride (52.0 g, 0.273 mol). The mixture was heated to reflux and dehydration was monitored by GC. After 2.5 hours at reflux the reaction mixture was cooled, quenched in 5% HCl (1.2 L ice-water), and extracted with diethyl ether (500 mL). The organic phase was washed with 5% aqueous sodium bicarbonate, water, and then dried over anhydrous magnesium sulfate. Rotary evaporation followed by vacuum distillation (79° C./0.5 mm Hg) yielded 5,6-dimethylindene (30.1 g, 98+% purity by GC) as white crystalline solid (mp 34-35° C.). 1HNMR (CD2Cl2, 500 MHz) δ7.24 (s, 1H); 7.16 (s, 1H); 6.80 (m, 1H); 6.45 (m, 1H); 3.32 (s, 2H); 2.28 (s, 6H).
Quantity
41.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[CH:7](O)[CH2:6][CH2:5]2.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[CH2:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
41.25 g
Type
reactant
Smiles
CC=1C=C2CCC(C2=CC1C)O
Name
Quantity
250 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
52 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L three-neck round bottom flask equipped with a condenser, mechanical stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 2.5 hours at reflux the reaction mixture
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
quenched in 5% HCl (1.2 L ice-water)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (500 mL)
WASH
Type
WASH
Details
The organic phase was washed with 5% aqueous sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation (79° C./0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CCC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.